molecular formula C11H15NOS B12522178 Methyl 3-(benzylsulfanyl)propanimidate CAS No. 687985-55-3

Methyl 3-(benzylsulfanyl)propanimidate

Cat. No.: B12522178
CAS No.: 687985-55-3
M. Wt: 209.31 g/mol
InChI Key: MCEXFASXRPOPGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(benzylsulfanyl)propanimidate is an organic compound that features a benzylsulfanyl group attached to a propanimidate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzylsulfanyl)propanimidate typically involves the reaction of benzyl mercaptan with methyl 3-bromopropanoate under basic conditions to form the intermediate methyl 3-(benzylsulfanyl)propanoate. This intermediate is then treated with ammonia or an amine to yield the final product, this compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzylsulfanyl)propanimidate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidate group can be reduced to form corresponding amines.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the imidate group produces amines.

Scientific Research Applications

Methyl 3-(benzylsulfanyl)propanimidate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 3-(benzylsulfanyl)propanimidate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzylsulfanyl group can interact with thiol groups in proteins, potentially altering their function. Additionally, the imidate group can form hydrogen bonds or ionic interactions with various biomolecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(phenylsulfanyl)propanimidate
  • Methyl 3-(methylsulfanyl)propanimidate
  • Methyl 3-(ethylsulfanyl)propanimidate

Uniqueness

Methyl 3-(benzylsulfanyl)propanimidate is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

687985-55-3

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

methyl 3-benzylsulfanylpropanimidate

InChI

InChI=1S/C11H15NOS/c1-13-11(12)7-8-14-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3

InChI Key

MCEXFASXRPOPGL-UHFFFAOYSA-N

Canonical SMILES

COC(=N)CCSCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.